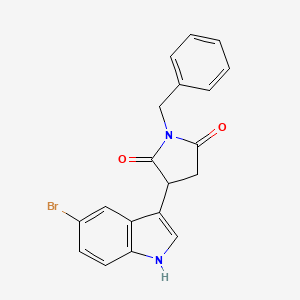
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione core with a benzyl group and a 5-bromo-1H-indol-3-yl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving appropriate precursors.
Benzylation: Finally, the benzyl group is introduced through a benzylation reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: The indole and pyrrolidine moieties can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
1-Benzyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.
1-Benzyl-3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-(5-iodo-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
CAS No. |
167303-74-4 |
|---|---|
Molecular Formula |
C19H15BrN2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15BrN2O2/c20-13-6-7-17-14(8-13)16(10-21-17)15-9-18(23)22(19(15)24)11-12-4-2-1-3-5-12/h1-8,10,15,21H,9,11H2 |
InChI Key |
WPXJOYCECPNFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
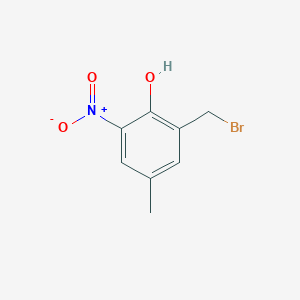
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
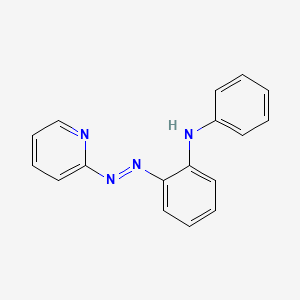
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
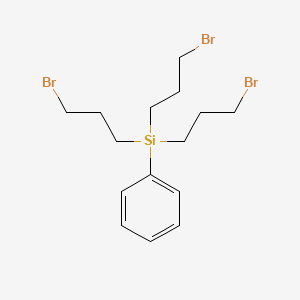
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
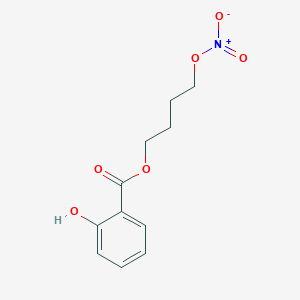
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)

